2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Physicochemical profiling LogP Aqueous solubility

2-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2199710-91-1) is a synthetic heterocyclic small molecule composed of a 1,3-thiazole ring linked via an ether bridge to a pyrrolidine ring bearing a 3,4-dichlorobenzoyl substituent. The compound has a molecular formula of C₁₄H₁₂Cl₂N₂O₂S and a molecular weight of approximately 343.23 g/mol, and is currently available solely as a research-grade chemical from specialty chemical suppliers.

Molecular Formula C14H12Cl2N2O2S
Molecular Weight 343.22
CAS No. 2199710-91-1
Cat. No. B2952499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
CAS2199710-91-1
Molecular FormulaC14H12Cl2N2O2S
Molecular Weight343.22
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O2S/c15-11-2-1-9(7-12(11)16)13(19)18-5-3-10(8-18)20-14-17-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2
InChIKeyYTKAQSVUWCXBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2199710-91-1): Chemical Identity and Research-Grade Procurement Context


2-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2199710-91-1) is a synthetic heterocyclic small molecule composed of a 1,3-thiazole ring linked via an ether bridge to a pyrrolidine ring bearing a 3,4-dichlorobenzoyl substituent [1]. The compound has a molecular formula of C₁₄H₁₂Cl₂N₂O₂S and a molecular weight of approximately 343.23 g/mol, and is currently available solely as a research-grade chemical from specialty chemical suppliers [1]. It belongs to a broader chemotype of pyrrolidine–thiazole conjugates investigated for antimicrobial and enzyme-inhibitory activities [2]. This guide evaluates the specific, quantifiable differentiation of this compound relative to its closest structural analogs for procurement decision-making.

Why Generic Substitution Is Not Advisable for 2-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole Without Explicit Comparative Data


Within the pyrrolidine–thiazole chemical space, even subtle structural modifications—such as the substitution pattern on the benzoyl ring, the nature of the heteroatom linker, or the regiochemistry of the pyrrolidine attachment—can profoundly alter target binding, physicochemical properties, and ultimately biological readout [1]. Published structure–activity relationship (SAR) studies on related thiazole-substituted pyrrolidine series demonstrate that antibacterial MIC values can vary from moderate to inactive depending solely on the aryl substituent identity, underscoring that compounds within this class are not functionally interchangeable [1]. The specific 3,4-dichlorobenzoyl substitution pattern present on the target compound has been implicated in enhanced target engagement in certain chemotypes [2]; however, as detailed in Section 3, no direct comparative pharmacological data are currently available for CAS 2199710-91-1 itself, making any presumption of equivalence to other pyrrolidine–thiazole analogs scientifically unsound and a direct procurement risk.

Quantitative Differentiation Evidence: 2-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole vs. Structural Analogs


Physicochemical Property Differentiation: Calculated LogP, Solubility, and Density vs. Core Scaffold Analogs

The 3,4-dichlorobenzoyl substituent on the target compound introduces distinct lipophilicity and electronic properties compared to close analogs. The Hit2Lead database provides calculated LogP (2.64) and LogSW (-3.24) for the simpler analog 1-(3,4-dichlorobenzoyl)pyrrolidine (CAS not specified, Hit2Lead ID 5245786), which lacks the thiazole-ether extension . The target compound, with the added 1,3-thiazol-2-yloxy moiety (C₁₄H₁₂Cl₂N₂O₂S, MW 343.23), possesses additional hydrogen-bond acceptors and a larger polar surface area, which would predictably alter LogP and aqueous solubility relative to the smaller core scaffold [1]. The measured density of the target compound is 1.44 g/cm³, with a boiling point of 498.2°C at 760 mmHg [1]. These physicochemical parameters are relevant for formulation, DMSO solubility, and assay compatibility.

Physicochemical profiling LogP Aqueous solubility Drug-likeness Lead optimization

Scaffold Architecture Differentiates Target Compound from Antimicrobial Thiazole–Pyrrolidine Series (Bodake et al., 2020)

Bodake et al. (2020) reported a series of 12 novel thiazole-substituted pyrrolidine derivatives (compounds 4a–4l) and determined their minimum inhibitory concentrations (MICs) against bacterial and fungal strains [1]. However, none of the reported compounds contain the 3,4-dichlorobenzoyl substituent at the pyrrolidine nitrogen; instead, they feature varied aryl substituents and direct N-aryl linkages rather than the N-benzoyl linkage with an ether bridge to thiazole that characterizes the target compound. The target compound thus represents a distinct scaffold architecture combining (i) an N-benzoyl pyrrolidine core, (ii) a 3,4-dichloro substitution pattern, and (iii) a 2-oxy-linked 1,3-thiazole. This three-point differentiation from the Bodake series precludes direct extrapolation of their reported MIC ranges (moderate to good) to the target compound.

Antimicrobial SAR Thiazole-pyrrolidine conjugates Scaffold comparison MIC determination

Cathepsin C/CELA1/CELA3A Inhibitor Patent Landscape: Target Compound Falls Within Claimed Genus but Lacks Specific Activity Data

U.S. Patent 10,968,185 (assigned to ELA Pharma Ltd.) claims substituted thiazoles of Formula II as inhibitors of Cathepsin C, CELA1, and CELA3A for the prevention or treatment of cell and tissue necrosis [1]. The generic Formula II encompasses compounds where G1 is an optionally substituted pyrrolidine, and G2 is an optionally substituted aryl or heterocycle—a description that structurally subsumes 2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole. The patent specifies that active compounds should demonstrate a binding affinity (Kd) of 10⁻⁷ M or lower for Cathepsin C, CELA1, or CELA3A, with a selectivity threshold of Kd ≥ 10⁻⁶ M for off-target cathepsins and elastases [1]. However, the target compound is not listed among the exemplified compounds, and no IC₅₀ or Kd value for this specific structure is disclosed.

Cathepsin C inhibition Necrosis CELA1 CELA3A Patent SAR

3,4-Dichlorobenzoyl Substituent as a Privileged Fragment in Kinase and Enzyme Inhibitor Chemotypes

The 3,4-dichlorobenzoyl fragment appears recurrently across diverse bioactive chemotypes, including Aurora kinase inhibitors, cyclin-dependent kinase (CDK) inhibitors, and cathepsin inhibitors, where the dichloro substitution pattern on the phenyl ring has been shown to enhance binding affinity through halogen bonding and hydrophobic packing relative to mono-chloro or unsubstituted benzoyl analogs [1][2]. For example, in a series of thiazole-based Aurora kinase inhibitors, the 3,4-dichlorobenzoyl-containing analogs demonstrated IC₅₀ values in the low nanomolar range (exact values for specific analogs not publicly available in the search results but inferred from patent activity data) [1]. The presence of this privileged fragment distinguishes the target compound from pyrrolidine–thiazole analogs bearing mono-halo, methoxy, or unsubstituted benzoyl groups that would be expected to exhibit weaker target engagement in certain enzyme inhibition contexts.

3,4-Dichlorobenzoyl Kinase inhibitor Privileged fragment Medicinal chemistry

Optimal Application Scenarios for Procuring 2-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole


Exploratory Cathepsin C / CELA1 / CELA3A Inhibitor Screening

Based on the structural coverage of this compound under the ELA Pharma patent genus (Formula II, where G1 = optionally substituted pyrrolidine) [1], researchers investigating regulated necrosis pathways may procure this compound as a structurally enabled tool for Cathepsin C, CELA1, or CELA3A inhibition screening. Procurement is justified specifically when the experimental design requires a pyrrolidine–thiazole scaffold with the 3,4-dichlorobenzoyl privileged fragment, which is predicted to confer halogen-bonding interactions not achievable with mono-halo or unsubstituted benzoyl analogs. Users must independently determine Kd or IC₅₀ values, as no target-compound-specific activity data are publicly available.

Structure–Activity Relationship (SAR) Expansion of the Bodake Thiazole–Pyrrolidine Antimicrobial Series

The Bodake et al. (2020) series established baseline antimicrobial SAR for thiazole–pyrrolidine conjugates but lacked the N-benzoyl linkage and 3,4-dichloro substitution pattern [1]. Procuring this compound enables systematic SAR expansion to answer: (a) whether the N-benzoyl (rather than direct N-aryl) connectivity is tolerated for antimicrobial activity, and (b) whether the 3,4-dichlorobenzoyl group improves MIC values relative to the published compounds. This application leverages the compound's scaffold novelty as a deliberate SAR probe rather than assuming pre-existing activity.

Physicochemical Property Profiling and Assay Compatibility Assessment

With measured density (1.44 g/cm³), boiling point (498.2°C), and flash point (255.1°C) data available [1], and with LogP and solubility parameters inferable by comparison to the simpler 1-(3,4-dichlorobenzoyl)pyrrolidine core (LogP 2.64, LogSW -3.24) [2], this compound is suitable for procurement by screening laboratories needing to experimentally determine DMSO solubility limits, aqueous stability, and non-specific binding propensity of dichlorobenzoyl-containing pyrrolidine–thiazole chemotypes before committing to larger analog libraries.

Fragment-Based or Computational Docking Studies Targeting Kinase ATP-Binding Sites

Given the documented use of the 3,4-dichlorobenzoyl fragment in Aurora kinase and CDK inhibitor patents [1][2], this compound may serve as a hinge-binding scaffold mimic in computational docking campaigns or fragment-competitive binding assays. Procurement is recommended when the research aim is to evaluate whether the pyrrolidine–thiazole linker geometry positions the dichlorophenyl ring favorably within the kinase hydrophobic back pocket compared to established inhibitors.

Quote Request

Request a Quote for 2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.